1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylthiadiazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-8-10(22-17-16-8)12(20)18-5-2-9(3-6-18)11(19)15-13-14-4-7-21-13/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBVMWVYVNHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cells, mechanism of action, and potential therapeutic applications.
The compound has a molecular formula of C₁₁H₁₃N₃O₂S₂ and a molecular weight of 248.349 g/mol. Its structural components include a piperidine ring and thiadiazole moieties, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the thiadiazole scaffold have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxic effects are often measured using the MTT assay, where lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | MCF-7 | 5.36 |
| 4c | HepG2 | 3.21 |
These results suggest that modifications to the thiadiazole structure can significantly enhance anticancer activity, with certain substitutions leading to more potent derivatives .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptotic pathways. Studies indicate that these compounds may inhibit key proteins involved in cell survival, such as Mcl-1, thus promoting programmed cell death in tumor cells . Additionally, some derivatives have shown the ability to target specific cancer types effectively through in vivo studies using tumor-bearing mice models .
Antimicrobial Activity
Beyond their anticancer properties, thiadiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can act as effective agents against various bacterial strains and fungi. The presence of the thiazole moiety enhances their ability to penetrate microbial cell walls and disrupt essential cellular functions.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated a series of thiadiazole-based compounds for their efficacy against multiple cancer cell lines. The compound with a benzyl piperidine moiety exhibited the highest potency against both MCF-7 and HepG2 cells, demonstrating a promising lead for further development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of several thiadiazole derivatives against common pathogens like E. coli and S. aureus. The results indicated that certain modifications led to increased antibacterial activity, suggesting potential applications in treating infections .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Studies
- Thiadiazole-Based Anticancer Agents : A study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their anticancer activity. The incorporation of piperidine rings significantly enhanced their efficacy against MCF-7 and HepG2 cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to critical targets involved in cancer progression, such as dihydrofolate reductase (DHFR) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Research Findings
- Antibacterial Activity : Research has demonstrated that various thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
- Antifungal Activity : In vitro studies have also revealed antifungal properties against strains like Aspergillus niger and Aspergillus fumigatus .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for several other pharmacological activities:
- Anti-inflammatory : Some studies indicate that these compounds may possess anti-inflammatory properties.
- Antidiabetic : Research suggests potential applications in managing diabetes through mechanisms involving glucose metabolism regulation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Compound Tested | Result |
|---|---|---|---|
| Anticancer | MCF-7 | Thiadiazole Derivative | Significant inhibition observed |
| Anticancer | HepG2 | Thiadiazole Derivative | Enhanced cytotoxicity |
| Antibacterial | Staphylococcus aureus | Thiadiazole Derivative | Effective at low MIC values |
| Antibacterial | Escherichia coli | Thiadiazole Derivative | Strong antibacterial activity |
| Antifungal | Aspergillus niger | Thiadiazole Derivative | Effective antifungal activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Carboxamide Derivatives
- Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(aryl)-(RS)-alaninates (1f–1i) Structure: These analogs retain the 4-methyl-1,2,3-thiadiazole-5-carbonyl group but replace the piperidine-thiazole carboxamide with an alaninate ester and substituted aryl groups . Properties: High yields (75–97%), variable physical states (powders/oils), and melting points (98–109°C) suggest differences in crystallinity and solubility compared to the target compound .
Thiadiazole-Piperidine Hybrids
- 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid
Thiazole-Carboxamide Derivatives
- N-(Aryl)-5-(pyridinyl)-1,3,4-thiadiazole-2-carboxamides (18j–18o)
- Structure : Feature a 1,3,4-thiadiazole ring linked to pyridinyl and aryl carboxamide groups, differing in substitution patterns .
- Properties : Melting points range from 145°C to 202°C, with substituents like methoxy, chloro, and fluorine influencing crystallinity. The target compound’s piperidine ring may enhance conformational flexibility compared to these rigid analogs .
Piperidine-4-Carboxamide Derivatives
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Shares the piperidine-4-carboxamide motif but lacks thiadiazole/thiazole groups. Instead, it incorporates a naphthalene moiety .
- Bioactivity : Reported as a SARS-CoV-2 inhibitor, highlighting the role of piperidine-4-carboxamide in antiviral targeting. The target compound’s thiadiazole-thiazole system may offer distinct selectivity .
Structural and Functional Data Table
Key Research Findings and Implications
Thiadiazole vs. Thiazole Bioactivity : Thiadiazole derivatives (e.g., 1f–1i) show fungicidal activity, while thiazole-carboxamides (e.g., 18j–18o) are often explored for kinase inhibition. The target compound’s dual thiadiazole-thiazole system may synergize these activities .
Piperidine Flexibility : Piperidine-4-carboxamide derivatives (e.g., SARS-CoV-2 inhibitors) leverage conformational flexibility for target binding. The target compound’s piperidine ring could enhance bioavailability compared to rigid analogs .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole and thiazole rings. For example, thiadiazole protons appear as singlets (δ 8.5–9.5 ppm), while piperidine carbons resonate at δ 25–55 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolve conformational details, such as dihedral angles between heterocyclic rings (e.g., 18–30° for thiadiazole-pyridine systems) .
How can molecular docking studies evaluate binding affinity with target enzymes?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes with known thiadiazole/thiazole interactions (e.g., kinases, cytochrome P450) .
- Docking Workflow :
- Free Energy Calculations : Use MM-GBSA to predict binding energies, accounting for solvation effects .
What strategies address discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Assay Standardization : Control variables like incubation time (e.g., 24 vs. 48 hrs) and serum concentration (e.g., 10% FBS) to minimize variability .
- Purity Verification : Reanalyze compounds via HPLC (>98% purity) to exclude impurities as confounding factors .
- Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., 4-methyl vs. 4-fluorophenyl on thiadiazole) to identify SAR trends .
How can researchers resolve conflicting stability data under varying pH conditions?
Q. Data Contradiction Analysis
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hrs, monitoring degradation via LC-MS .
- Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while basic conditions could cleave the thiadiazole ring .
- Stabilization Strategies : Lyophilization or storage in anhydrous DMSO at –20°C prevents hydrolysis .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Substituent Variation : Modify the 4-methyl group on the thiadiazole to halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess impact on target binding .
- Bioisosteric Replacement : Replace the thiazole ring with isoxazole or oxadiazole to evaluate heterocycle tolerance .
- Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
